2-Phenyl-3-(2-thienyl)propanoic acid

Medicinal chemistry SAR optimization Physicochemical profiling

2-Phenyl-3-(2-thienyl)propanoic acid (CAS 51535-43-4) is a racemic α-phenyl-β-(2-thienyl) propionic acid derivative with the molecular formula C₁₃H₁₂O₂S and a molecular weight of 232.30 g/mol. It belongs to the broader class of 2-arylpropionic acids but features a structurally distinct substitution pattern: a phenyl group at the α-position and a 2-thienylmethyl group at the β-position, diverging from the classic profen NSAID scaffold (aryl at α, methyl at β).

Molecular Formula C13H12O2S
Molecular Weight 232.30 g/mol
CAS No. 51535-43-4
Cat. No. B11526311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-3-(2-thienyl)propanoic acid
CAS51535-43-4
Molecular FormulaC13H12O2S
Molecular Weight232.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC2=CC=CS2)C(=O)O
InChIInChI=1S/C13H12O2S/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-8,12H,9H2,(H,14,15)
InChIKeySRDHAZNTMXQYGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-3-(2-thienyl)propanoic acid (CAS 51535-43-4): Structural, Physicochemical, and Chiral Scaffold Overview for Laboratory Procurement


2-Phenyl-3-(2-thienyl)propanoic acid (CAS 51535-43-4) is a racemic α-phenyl-β-(2-thienyl) propionic acid derivative with the molecular formula C₁₃H₁₂O₂S and a molecular weight of 232.30 g/mol . It belongs to the broader class of 2-arylpropionic acids but features a structurally distinct substitution pattern: a phenyl group at the α-position and a 2-thienylmethyl group at the β-position, diverging from the classic profen NSAID scaffold (aryl at α, methyl at β) [1]. The compound possesses a single chiral center at the α-carbon, making enantioselective synthesis and chiral resolution both feasible and relevant for research applications. Its saturated propanoic acid backbone distinguishes it from the corresponding α,β-unsaturated acrylic acid analog (CAS 10569-35-4). Reference-quality ¹H NMR (DMSO-d₆) and GC-MS spectra are available in the Wiley KnowItAll spectral libraries, providing a validated analytical fingerprint for identity confirmation [2].

Why 2-Phenyl-3-(2-thienyl)propanoic acid Cannot Be Interchanged with Closest Analogs: Key Differentiation Drivers for Informed Procurement


Generic substitution among thienyl-phenylpropionic acid analogs carries material risk because even structurally minor variations—regioisomerism (2-thienyl vs. 3-thienyl), backbone saturation (propanoic vs. acrylic), or omission of the α-phenyl substituent—produce measurably different physicochemical profiles, electronic properties, and biological target engagement [1]. For example, the 2-thienyl and 3-thienyl regioisomers exhibit distinct Hammett substituent constants (σ₀ = 0.53 vs. −0.13, respectively), which directly modulate the acidity of the carboxylic acid group and thus the compound's ionization state, hydrogen-bonding capacity, and target-binding pharmacophore at physiological pH [2]. Furthermore, the unsaturated acrylic acid analog (CAS 10569-35-4) is a crystalline solid (mp 184–186 °C) with a conjugated π-system that alters both its reactivity profile and its conformational flexibility relative to the saturated propanoic acid scaffold. These differences cannot be remedied by simply adjusting concentration or formulation; they represent fundamentally distinct chemical entities for screening, SAR exploration, or synthetic elaboration. Procurement decisions must therefore be guided by the specific regioisomeric, stereochemical, and backbone-saturation requirements of the intended experimental system.

Quantitative Differentiation Evidence: 2-Phenyl-3-(2-thienyl)propanoic acid vs. Structural Analogs


Regioisomeric Differentiation: 2-Thienyl vs. 3-Thienyl Substituent—Hammett σ Constants and Physicochemical Offsets

The 2-thienyl regioisomer (target compound) and the 3-thienyl regioisomer (CAS 91902-82-8) exhibit distinct electronic properties governed by the position of the sulfur atom in the thiophene ring. The Hammett σ₀ substituent constant for 2-thienyl is +0.53 (electron-withdrawing), whereas for 3-thienyl it is −0.13 (weakly electron-donating)—a net difference of 0.66 log units [1]. This electronic difference propagates into the experimentally observable physicochemical properties of the full propanoic acid derivatives: the 2-thienyl isomer has a calculated ACD/LogD (pH 5.5) of 2.07, while the 3-thienyl isomer has a LogD (pH 5.5) of 2.17—a ΔLogD of 0.10 . Boiling points differ by approximately 3.2 °C (344.7 vs. 347.9 °C), and flash points differ by 1.9 °C (162.3 vs. 164.2 °C) [2]. These electronic differences are sufficient to alter the ionization state of the carboxylic acid group, hydrogen-bond donor/acceptor capacity, and the geometry of target-protein binding interactions at physiological pH.

Medicinal chemistry SAR optimization Physicochemical profiling

Saturated Propanoic Acid vs. α,β-Unsaturated Acrylic Acid Analog: Backbone Conjugation and Physical Form

The target compound (CAS 51535-43-4) contains a fully saturated propanoic acid backbone (C–C single bond between α and β carbons), whereas its closest unsaturated analog, 2-phenyl-3-(2-thienyl)acrylic acid (CAS 10569-35-4), features an α,β-unsaturated acrylic acid with an sp²-hybridized double bond in conjugation with both the phenyl and thienyl rings. These structural differences produce starkly different physical forms and reactivity profiles. The acrylic acid analog is a crystalline solid with a melting point of 184–186 °C, while no discrete melting point is reported for the saturated propanoic acid (consistent with a viscous liquid or low-melting solid at ambient temperature) [1]. The molecular weight difference is 2.02 g/mol (232.30 vs. 230.28), and the density differs by 0.043 g/cm³ (1.26 vs. 1.303 g/cm³) [1]. The conjugated double bond in the acrylic acid analog restricts conformational freedom around the Cα–Cβ bond and introduces a potential Michael acceptor electrophilic site absent in the saturated compound, fundamentally altering both its chemical reactivity (e.g., susceptibility to nucleophilic addition) and its three-dimensional pharmacophoric presentation.

Synthetic chemistry Conformational analysis Chemical stability

α-Phenyl Substituent Contribution: MW, Boiling Point, and Lipophilicity Differentiation from Des-Phenyl Analog

The presence of the α-phenyl substituent in the target compound (CAS 51535-43-4) differentiates it from the simpler des-phenyl analog 3-(2-thienyl)propionic acid (CAS 5928-51-8). The addition of the phenyl group increases molecular weight by 76.10 g/mol (232.30 vs. 156.20) and elevates the boiling point by approximately 64.2 °C (344.7 vs. 280.5 °C at 760 mmHg), reflecting stronger intermolecular dispersion forces and π-stacking interactions . The des-phenyl analog is a crystalline solid with a melting point of 46–49 °C, whereas the target compound's lower symmetry and higher molecular complexity are consistent with a liquid or low-melting amorphous solid. The ACD/LogP of the target compound is 3.22 , compared to an estimated logP of approximately 1.5–1.8 for 3-(2-thienyl)propionic acid—a difference of roughly 1.5 log units, representing approximately a 30-fold difference in octanol-water partition coefficient. This dramatic lipophilicity shift directly impacts membrane permeability, non-specific protein binding, and solubility in aqueous assay buffers.

Physicochemical profiling Library design Fragment-based drug discovery

Chiral Scaffold with Experimentally Established Absolute Configuration: Enabling Enantioselective Synthesis and Chiral Resolution

2-Phenyl-3-(2-thienyl)propanoic acid contains a single asymmetric carbon at the α-position and is supplied as a racemic mixture (0 of 1 defined stereocenters) . The absolute configuration of the (R)-(+)-enantiomer has been rigorously established via chemical correlation: (R)-(+)-3-phenyl-2-(2-thienyl)propanoic acid was converted into (+)-2-methyl-1-phenylhexane, and independently reduced to (−)-2-benzylhexanoic acid, providing two orthogonal stereochemical reference points that unambiguously define the (R) configuration [1]. This experimentally determined absolute configuration—not merely a computational prediction—provides an essential foundation for enantioselective synthesis campaigns, chiral chromatographic method development, and interpretation of stereospecific biological activity. In contrast, the 3-thienyl regioisomer (CAS 91902-82-8) and the acrylic acid analog (CAS 10569-35-4) do not have the same body of stereochemical literature support, making the target compound the better-characterized choice for studies requiring defined enantiomeric identity.

Stereochemistry Chiral resolution Enantioselective synthesis

Validated Spectral Fingerprint for Identity Confirmation and QC: ¹H NMR and GC-MS Reference Data Available

The target compound has authenticated ¹H NMR (DMSO-d₆) and GC-MS spectra curated in the Wiley KnowItAll spectral libraries (SpectraBase Compound ID: 7puITyMv2GO), providing a vendor-independent, peer-reviewable analytical fingerprint for incoming quality control [1]. The InChIKey (SRDHAZNTMXQYGM-UHFFFAOYSA-N) and exact mass (232.055801 g/mol) are unambiguously defined [1]. In procurement contexts where compound identity must be verified prior to use in sensitive assays, the availability of reference-quality spectral data in a major curated database reduces reliance on vendor certificates of analysis alone. By comparison, the 3-thienyl regioisomer (CAS 91902-82-8) appears in ChemSpider (CSID 3180088) but without the same level of curated spectral library coverage, making independent identity verification more challenging. This difference in analytical characterization maturity is a practical differentiator for laboratories with rigorous compound registration and QC workflows.

Analytical chemistry Quality control Compound authentication

Patent-Backed Anti-Inflammatory, Analgesic, Anti-Pyretic, and Thrombolytic Activity Profile for the Phenyl-Thienyl Propionic Acid Class

Compounds of the α-phenyl-β-thienyl propionic acid class, encompassing 2-phenyl-3-(2-thienyl)propanoic acid, are described in patent literature (JPS5512026B2, filed 1973 by Rhône-Poulenc SA) as possessing anti-inflammatory, analgesic, anti-pyretic, and thrombolytic properties, with claimed applicability via oral, parenteral, rectal, and topical routes [1]. This multi-target pharmacological profile differentiates the compound class from classic 2-arylpropionic acid NSAIDs such as ibuprofen (COX-1 IC₅₀ ≈ 4.85–13 μM; COX-2 IC₅₀ ≈ 370 μM in human enzyme assays ) and suprofen (COX-1 IC₅₀ = 0.56 μM; COX-2 IC₅₀ = 2.75 μM ), which are primarily COX inhibitors without explicitly claimed thrombolytic activity. However, it must be explicitly noted that the patent claims activity at the compound-class level, and direct, head-to-head quantitative IC₅₀, in vivo efficacy, or selectivity data for the specific compound 2-phenyl-3-(2-thienyl)propanoic acid (CAS 51535-43-4) against defined comparators were not identified in the publicly accessible literature at the time of this evidence synthesis. This represents a significant evidence gap for procurement decisions predicated on quantitative potency differentiation.

Anti-inflammatory drug discovery COX inhibition Thrombolytic research

Prioritized Application Scenarios for 2-Phenyl-3-(2-thienyl)propanoic acid Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Studies Requiring Defined Regioisomeric Identity and Electronic Substituent Control

When an SAR campaign explores the effect of thiophene ring substitution position on target binding, use of the 2-thienyl isomer (CAS 51535-43-4) is mandatory rather than the 3-thienyl isomer (CAS 91902-82-8). The Hammett σ₀ difference of 0.66 between the two regioisomers [1] translates to measurable shifts in the carboxylic acid pKₐ and thus the fraction of ionized species at the assay pH, directly impacting the observed IC₅₀ or Kd in any target engagement assay. Researchers building Free-Wilson or Hansch-type QSAR models require this regioisomeric purity to correctly deconvolute electronic from steric contributions. Procurement of the correct regioisomer with certificate of analysis confirming identity by NMR against the published DMSO-d₆ reference spectrum [2] ensures data integrity in multi-compound SAR matrices.

Enantioselective Synthesis Campaigns Leveraging Established Absolute Configuration

For asymmetric synthesis programs developing enantiomerically pure derivatives—whether through chiral auxiliary-directed alkylation, enzymatic resolution, or chiral stationary phase HPLC separation—the target compound's established (R)-(+) absolute configuration [3] provides a validated stereochemical anchor. The racemic starting material can be resolved, and the configuration of the resolved enantiomers can be assigned with confidence by correlation to the published chemical transformation pathways. This reduces the need for de novo X-ray crystallography or time-consuming Mosher ester analysis. The 3-thienyl regioisomer lacks comparable stereochemical literature, making the 2-thienyl compound the superior procurement choice for chiral chemistry workflows.

Multi-Target Anti-Inflammatory and Thrombolytic Phenotypic Screening Cascades

The patent-backed claim of combined anti-inflammatory, analgesic, anti-pyretic, and thrombolytic activity for this compound class [4] positions 2-phenyl-3-(2-thienyl)propanoic acid as a mechanistically novel starting point for phenotypic screening cascades that simultaneously monitor COX-dependent prostaglandin production, pain behavioral endpoints, and fibrinolytic activity. Unlike ibuprofen, suprofen, or tiaprofenic acid—which are characterized primarily as COX inhibitors without thrombolytic claims—this scaffold may engage additional targets or pathways relevant to thrombo-inflammatory disease models. Researchers must be aware that compound-specific IC₅₀ values are not pre-established and must be generated de novo in their own assay systems.

Carboxylic Acid Bioisostere Replacement Programs Requiring Well-Characterized Parent Acid

The target compound's well-defined physicochemical profile (LogP = 3.22, LogD (pH 5.5) = 2.07, density = 1.26 g/cm³) and the availability of validated reference spectra [2] make it a suitable parent carboxylic acid for systematic bioisostere replacement studies. When the carboxylic acid is replaced with tetrazole, hydroxamic acid, sulfonamide, or other isosteres, the impact on lipophilicity, acidity, and target binding can be quantitatively benchmarked against a parent compound with known and reproducible properties. This contrasts with using the acrylic acid analog, whose conjugated π-system and crystalline solid form introduce confounding variables in solubility, permeability, and chemical stability that complicate isostere property comparisons.

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